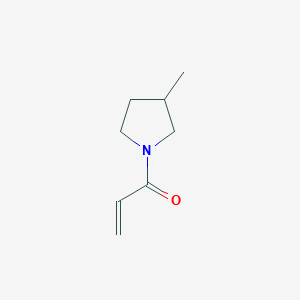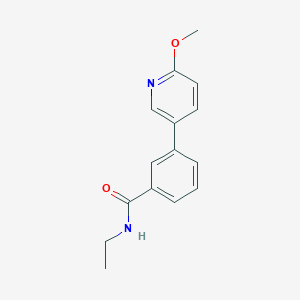
Octyl beta-d-glucuronic acid
Overview
Description
Octyl beta-d-glucuronic acid: is a derivative of octyl beta-d-glucopyranoside, where the primary hydroxyl group is oxidized to a carboxyl group. This compound is an anionic surfactant known for its pH-responsive properties, making it useful in various applications, including cleaning and emulsification .
Mechanism of Action
Target of Action
Octyl Beta-D-Glucuronic Acid is a derivative of Octyl Glucoside , which is a nonionic surfactant frequently used to solubilise integral membrane proteins for studies in biochemistry . It is structurally a glycoside derived from glucose and octanol .
Mode of Action
This compound, like its parent compound Octyl Glucoside, interacts with its targets by making lipid bilayers less "stiff" .
Biochemical Pathways
It is known that glucuronic acid derivatives, which this compound is a part of, are involved in various biological processes . For instance, glucuronic acid is a key component in the metabolism of certain pharmaceuticals, where it combines with endogenous and exogenous toxic substances to increase their water solubility and promote their excretion .
Pharmacokinetics
It is known that the parent compound, octyl glucoside, has a relatively high critical micelle concentration (cmc = 20 mm), which leads to its use in a considerable proportion for assembling modified versatile hybrid lipid vesicles .
Result of Action
It is known that octyl glucoside, the parent compound, has been shown to rapidly inactivate infective hiv at concentrations above its cmc . It is also used as a conditioning agent to prevent microbial colonization of contact lenses, due to its ability to lower the hydrophobicity of contact lenses and prevent adhesion of Staphylococcus epidermidis and Pseudomonas aeruginosa .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the surfactant properties of its derivative, Octyl β-D-glucopyranoside uronic acid (OG-COOH), were markedly dependent on pH. Foaming was only observed at low pH, while no foam was formed at pH values above 5.0 . Thus, OG-COOH can be an attractive low-foaming surfactant, for example for cleaning applications and emulsification, in a wide pH range (pH 1.5–10.0) .
Biochemical Analysis
Biochemical Properties
Octyl Beta-D-Glucuronic Acid plays a significant role in biochemical reactions. It is involved in the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Octyl beta-d-glucuronic acid is synthesized through the selective oxidation of octyl beta-d-glucopyranoside. The oxidation process employs the catalyst system Trametes versicolor laccase and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) with oxygen from the air as the oxidant. The reaction conditions include varying concentrations of laccase, TEMPO, and octyl beta-d-glucopyranoside, as well as controlled reaction temperatures .
Industrial Production Methods: : In industrial settings, the production of this compound involves scaling up the chemoenzymatic synthesis process. The substrate concentration can be increased to 60 mM, achieving an 85% conversion rate within 24 hours .
Chemical Reactions Analysis
Types of Reactions: : Octyl beta-d-glucuronic acid primarily undergoes oxidation reactions. The selective oxidation of the primary hydroxyl group to a carboxyl group is a key reaction .
Common Reagents and Conditions: : The oxidation reaction utilizes Trametes versicolor laccase and TEMPO as the catalyst system, with oxygen from the air serving as the oxidant .
Major Products: : The major product of the oxidation reaction is this compound itself, which is formed from the oxidation of octyl beta-d-glucopyranoside .
Scientific Research Applications
Chemistry: : In chemistry, octyl beta-d-glucuronic acid is used as a surfactant due to its pH-responsive properties. It is particularly useful in applications requiring low-foaming surfactants, such as cleaning and emulsification .
Biology: : In biological research, this compound is employed to study the interactions of surfactants with biological membranes and cells. Its benign nature makes it suitable for use in various biological assays .
Medicine: : In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles at different pH levels makes it a candidate for targeted drug delivery .
Industry: : In industrial applications, this compound is used in the formulation of cleaning agents and emulsifiers. Its low-foaming properties and biodegradability make it an attractive choice for environmentally friendly products .
Comparison with Similar Compounds
Similar Compounds
Octyl beta-d-glucopyranoside: The precursor to octyl beta-d-glucuronic acid, it is a nonionic surfactant used in similar applications.
Decyl glucoside: Another nonionic surfactant with similar properties but different chain length.
Lauryl glucoside: A longer-chain glucoside surfactant used in personal care products.
Uniqueness: : this compound is unique due to its anionic nature and pH-responsive properties. Unlike its nonionic counterparts, it can modulate its surfactant properties based on the pH of the environment, making it versatile for various applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNWYZPTDDGMH-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)


